molecular formula C22H21N3O2S2 B2820800 N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-58-4

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2820800
CAS No.: 686771-58-4
M. Wt: 423.55
InChI Key: ICQJPFWCBIVFRO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl group and the sulfanylacetamide moiety. Key steps include:

    Cyclization: Formation of the thienopyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the 4-methylphenyl group via substitution reactions.

    Acylation: Attachment of the sulfanylacetamide moiety through acylation reactions.

    Benzylation: Final benzylation step to introduce the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to its biological effects. For example, it could interfere with bacterial cell division or cancer cell proliferation by targeting specific proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of a thienopyrimidine core with a benzyl group and a sulfanylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound characterized by a thieno[3,2-d]pyrimidine core structure. This class of compounds has garnered attention due to its diverse biological activities, particularly in the realm of medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 435.56 g/mol. The compound features a sulfanyl group and a benzyl moiety that enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core is known for its role in kinase inhibition and has been implicated in various signaling pathways that regulate cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits significant antitumor properties. Its ability to inhibit kinase activity suggests potential applications in cancer therapy. The following table summarizes key findings related to its biological activities:

Activity Description Reference
Anticancer Inhibits cell proliferation in various cancer cell lines through kinase inhibition.
Kinase Inhibition Demonstrates inhibitory effects on MEK1/2 kinases and other related pathways.
Biochemical Activity Modulates biochemical pathways leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : In studies conducted on human cancer cell lines (e.g., HT29 for colon cancer), this compound showed significant growth inhibition at micromolar concentrations. These findings suggest its potential as a therapeutic agent against specific cancers.
  • Mechanistic Insights : Molecular docking studies have revealed that the compound interacts effectively with targets such as EGFR tyrosine kinase, which is crucial for cancer cell growth and proliferation. This interaction suggests that the compound may serve as a lead in developing new anticancer therapies targeting this pathway .

Properties

IUPAC Name

N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-15-7-9-17(10-8-15)25-21(27)20-18(11-12-28-20)24-22(25)29-14-19(26)23-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJPFWCBIVFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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